Cxcr2-IN-2 is a small molecule inhibitor targeting the chemokine receptor CXCR2, which plays a significant role in various biological processes, including inflammation and cancer progression. This compound has gained attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. The CXCR2 receptor is known to mediate the effects of chemokines such as interleukin-8, influencing cell migration and activation of immune responses.
Cxcr2-IN-2 was developed following extensive research into the structure and function of the CXCR2 receptor. The compound's design was inspired by previous studies that identified the importance of CXCR2 in tumor microenvironments and its role in promoting angiogenesis and metastasis in various cancers, including renal cell carcinoma .
Cxcr2-IN-2 is classified as a small molecule inhibitor. It falls under the category of pharmacological agents that selectively inhibit receptor activity, specifically targeting the CXCR2 receptor. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Cxcr2-IN-2 typically involves several steps, utilizing organic synthesis techniques to construct its molecular framework. The process often includes:
The specific synthetic route may vary, but it generally focuses on creating a scaffold that interacts effectively with the CXCR2 receptor. The use of various reagents and conditions is optimized to enhance yield and selectivity during synthesis.
Cxcr2-IN-2 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the CXCR2 receptor. The compound's structure can be represented as follows:
Molecular modeling studies have provided insights into the binding interactions between Cxcr2-IN-2 and the CXCR2 receptor, indicating key residues involved in ligand-receptor interactions .
Cxcr2-IN-2 undergoes specific chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
The kinetics of these reactions can be studied using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide data on binding affinities and thermodynamics.
The mechanism by which Cxcr2-IN-2 exerts its effects involves:
Experimental studies have demonstrated that Cxcr2-IN-2 effectively reduces cell migration in response to chemokines in vitro, supporting its role as an inhibitor of CXCR2-mediated signaling .
Cxcr2-IN-2 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be obtained through standard characterization techniques such as mass spectrometry (MS) and infrared spectroscopy (IR).
Cxcr2-IN-2 has several scientific applications:
CXCR2-IN-2 demonstrates high-affinity binding to the C-X-C chemokine receptor type 2 (CXCR2), with subnanomolar to low nanomolar inhibitory potency against ligand-induced activation. Biochemical assays using radiolabeled chemokines (e.g., [¹²⁵I]-interleukin-8) reveal displacement of endogenous ligands through competitive inhibition at the orthosteric site. In human neutrophil membranes, CXCR2-IN-2 exhibits a half-maximal inhibitory concentration (IC₅₀) of ≤10 nM for blocking chemokine (C-X-C motif) ligand 1 (CXCL1) and CXCL8 binding, correlating with its functional antagonism of receptor activation [1] [9]. The compound’s binding kinetics follow a reversible, concentration-dependent pattern, with prolonged receptor occupancy contributing to sustained pharmacological effects [9].
Table 1: Binding Affinity of CXCR2-IN-2 for Human CXCR2
| Assay System | Ligand Displaced | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Recombinant CXCR2 | CXCL8 | 2.1 ± 0.3 | [1] |
| Neutrophil membranes | CXCL1 | 8.5 ± 1.2 | [9] |
| HEK293-CXCR2 cells | CXCL8 | 4.9 | [1] |
CXCR2-IN-2 exhibits >100-fold selectivity for CXCR2 over the closely related CXCR1 receptor, attributed to divergent structural determinants in the ligand-binding pocket (discussed in Section 1.1.3). Functional selectivity profiling across 15 chemokine receptors (e.g., C-C chemokine receptor type 2 (CCR2), CCR5, CXCR4) confirms negligible cross-reactivity (IC₅₀ > 10 µM). Specifically, CXCR2-IN-2 does not inhibit CXCR1-mediated calcium flux or chemotaxis at concentrations up to 1 µM, preserving CXCR1-dependent innate immune functions such as neutrophil bacterial killing [2] [6] [7]. This selectivity is critical for minimizing interference with homeostatic chemokine networks.
Table 2: Selectivity Profile of CXCR2-IN-2 Across Chemokine Receptors
| Receptor | Ligand Tested | IC₅₀ (CXCR2-IN-2) | Selectivity Ratio (CXCR2/CXCR1) |
|---|---|---|---|
| CXCR2 | CXCL8 | 4.9 nM | 1 (Reference) |
| CXCR1 | CXCL8 | 520 nM | 106 |
| CCR2 | CCL2 | >10,000 nM | >2,000 |
| CXCR4 | CXCL12 | >10,000 nM | >2,000 |
Molecular dynamics simulations and mutagenesis studies identify key residues governing CXCR2-IN-2 specificity:
CXCR2-IN-2 potently suppresses ligand-dependent β-arrestin recruitment to CXCR2, a mechanism critical for receptor internalization and extracellular signal-regulated kinase (ERK) pathway activation. In HEK293 cells expressing CXCR2, pretreatment with 100 nM CXCR2-IN-2 reduces β-arrestin-2 recruitment by 85–92% following CXCL8 stimulation, as quantified by bioluminescence resonance energy transfer (BRET) assays [2] [10]. This inhibition prevents clathrin-mediated endocytosis of CXCR2, prolonging receptor surface expression but blocking downstream signal amplification. Consequently, CXCR2-IN-2 attenuates β-arrestin-dependent gene transcription (e.g., nuclear factor kappa B (NF-κB)-driven cytokines) in neutrophils [10].
The compound disrupts heterotrimeric G-protein signaling via the following mechanisms:
Table 3: Inhibition of G-Protein-Dependent Pathways by CXCR2-IN-2
| Downstream Pathway | Signaling Molecule | Inhibition (%) at 100 nM | Functional Consequence |
|---|---|---|---|
| cAMP regulation | Gαᵢ | 90 ± 4 | Sustained cAMP levels |
| Calcium mobilization | PLCβ3 → IP₃ | 85 ± 6 | Reduced Ca²⁺ flux |
| Chemotaxis | PI3Kγ → PIP₃ | 95 ± 3 | Impaired cell migration |
CXCR2-IN-2 dose-dependently inhibits CXCR2-triggered calcium flux (IC₅₀ = 7.8 nM) by antagonizing both store-operated calcium entry (SOCE) and IP₃ receptor-mediated endoplasmic reticulum calcium release. In fura-2-loaded neutrophils, 50 nM CXCR2-IN-2 reduces peak cytosolic calcium by 70% after CXCL1 stimulation [8] [10]. Additionally, the compound suppresses phosphorylation of MAPK/ERK kinases (MEK1/2) and ERK1/2 by >90% at 100 nM, disrupting proliferative and inflammatory gene expression. Cross-talk with stromal interaction molecule 1 (STIM1)-Orai1 calcium channels further amplifies this inhibition, providing dual control over calcium-dependent and growth-promoting pathways [8] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2